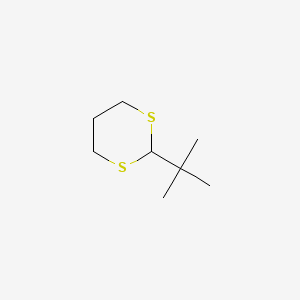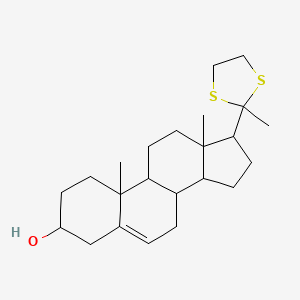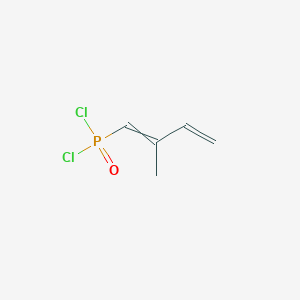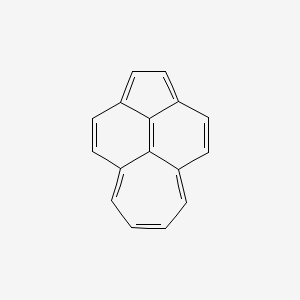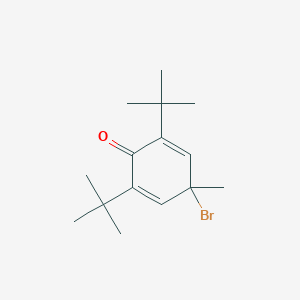![molecular formula C8H13NO B14743085 (2S)-bicyclo[2.2.1]heptane-2-carboxamide CAS No. 768-15-0](/img/structure/B14743085.png)
(2S)-bicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-bicyclo[2.2.1]heptane-2-carboxamide: is a bicyclic compound with a unique structure that includes a seven-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods to synthesize (2S)-bicyclo[2.2.1]heptane-2-carboxamide involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable catalytic processes that ensure high yield and purity. The use of photochemistry and cycloaddition reactions are also explored for the synthesis of similar bicyclic compounds .
Chemical Reactions Analysis
Types of Reactions: (2S)-bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often employs halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Chemistry: In chemistry, (2S)-bicyclo[2.2.1]heptane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable scaffold in the development of new materials and catalysts .
Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets .
Industry: Industrially, this compound is used in the development of polymers and other advanced materials due to its stability and structural properties .
Mechanism of Action
The mechanism by which (2S)-bicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into various binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane: Known for its use in bioactive compounds and medicinal chemistry.
7-Oxabicyclo[2.2.1]heptane: Noted for its biological activity and use in synthetic chemistry.
Uniqueness: What sets (2S)-bicyclo[2.2.1]heptane-2-carboxamide apart is its specific stereochemistry and the presence of the carboxamide group, which provides unique reactivity and interaction profiles compared to other bicyclic compounds .
Properties
CAS No. |
768-15-0 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(2S)-bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,9,10)/t5?,6?,7-/m0/s1 |
InChI Key |
SLOPJPLJISGXPG-AHXFUIDQSA-N |
Isomeric SMILES |
C1CC2CC1C[C@@H]2C(=O)N |
Canonical SMILES |
C1CC2CC1CC2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


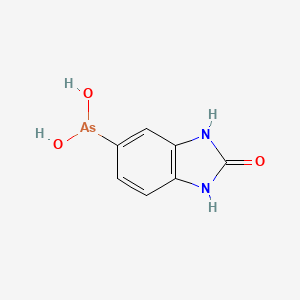
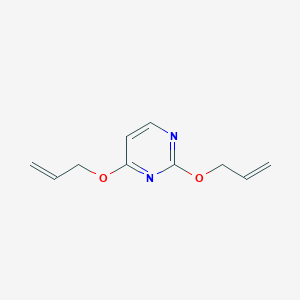
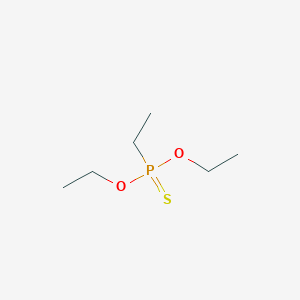
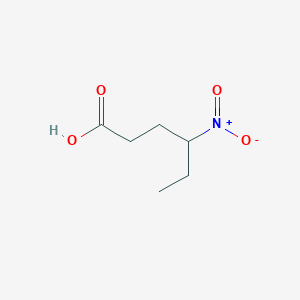
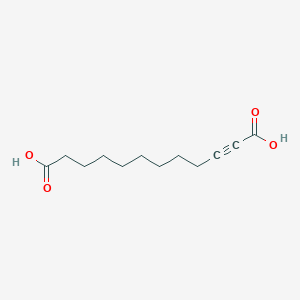
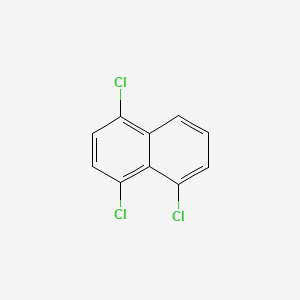
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
